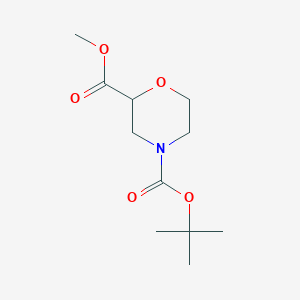

4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-tert-butyl 2-O-methyl morpholine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIYWKZWSSFEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730320 | |

| Record name | 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500789-41-3 | |

| Record name | 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. Morpholine scaffolds are prevalent in numerous FDA-approved drugs due to their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] This document details a strategic approach starting from commercially available N-Boc-L-alanine methyl ester, proceeding through a key N-alkylation step followed by an efficient intramolecular cyclization. The causality behind experimental choices, detailed step-by-step protocols, and expected analytical characterization are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide.

Introduction and Strategic Overview

Substituted morpholines are privileged heterocyclic motifs in modern medicinal chemistry.[2] Their inherent structural features often impart improved pharmacokinetic profiles to drug candidates. The target molecule, this compound, incorporates a chiral center derived from a natural amino acid, L-alanine, making it a highly valuable synthon for asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for selective deprotection and further functionalization, while the methyl ester provides a handle for subsequent chemical transformations.[3]

This guide outlines a two-step synthetic strategy designed for efficiency and control:

-

N-Alkylation: Introduction of a 2-hydroxyethyl group onto the nitrogen of N-Boc-L-alanine methyl ester.

-

Intramolecular Cyclization: Formation of the morpholine ring via an intramolecular condensation reaction.

This approach is logical, begins with readily available starting materials, and utilizes well-established, reliable chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear path for its construction. The primary disconnection is the C-O bond of the morpholine ring, leading back to a linear N-(2-hydroxyethyl) amino acid derivative. A second disconnection at the C-N bond reveals the two primary starting materials: an alanine derivative and a two-carbon unit bearing a hydroxyl and a leaving group.

Figure 1: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Insights

The forward synthesis is designed based on the retrosynthetic analysis, employing a robust N-alkylation followed by a highly efficient intramolecular cyclization.

Step 1: Synthesis of methyl (2S)-2-[(tert-butoxycarbonyl)(2-hydroxyethyl)amino]propanoate (Intermediate 1)

The first step involves the nucleophilic substitution of a 2-haloethanol, such as 2-bromoethanol, with the protected amino group of N-Boc-L-alanine methyl ester.

Reaction Scheme:

Figure 2: N-Alkylation to form the key intermediate.

Mechanistic Rationale:

The nitrogen atom of the Boc-protected alanine ester, while sterically hindered, remains nucleophilic enough to displace a halide. The use of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial. It serves to deprotonate the N-H of the carbamate in situ, increasing its nucleophilicity without promoting significant side reactions like hydrolysis of the methyl ester.[4] Acetonitrile or DMF are suitable polar aprotic solvents that can effectively solvate the reactants and facilitate the Sₙ2 reaction. Heating is typically required to drive the reaction to completion due to the moderate reactivity of the protected amine.

Step 2: Synthesis of this compound (Target Molecule)

The formation of the morpholine ring is achieved via an intramolecular cyclization of the hydroxyethyl intermediate. The Mitsunobu reaction is an exceptionally effective method for this transformation, known for its mild conditions and high efficiency in forming C-O bonds.[5][6][7]

Reaction Scheme:

Figure 3: Intramolecular Mitsunobu cyclization.

Mechanistic Rationale:

The Mitsunobu reaction proceeds via a redox condensation mechanism.[8]

-

Activation: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt adduct.

-

O-Alkylation: The hydroxyl group of Intermediate 1 attacks the activated phosphonium species, forming an oxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.

-

Intramolecular Sₙ2 Cyclization: The nitrogen atom, acting as an intramolecular nucleophile, attacks the carbon bearing the oxyphosphonium leaving group. This Sₙ2 displacement results in the formation of the morpholine ring and the release of triphenylphosphine oxide.

This method is highly favored as it avoids harsh acidic or basic conditions that could compromise the Boc or ester functional groups.[9] The reaction typically proceeds at or below room temperature, offering excellent functional group tolerance.[8]

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Molecular Wt. | CAS No. | Purity | Notes |

| N-Boc-L-alanine methyl ester | 203.24 | 28875-17-4 | >98% | Commercially available.[10] |

| 2-Bromoethanol | 124.96 | 540-51-2 | >98% | Toxic and corrosive. Handle with care. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous | Dry before use. |

| Acetonitrile (MeCN) | 41.05 | 75-05-8 | Anhydrous | --- |

| Triphenylphosphine (PPh₃) | 262.29 | 603-35-0 | >99% | --- |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 2446-83-5 | >97% | Light-sensitive and toxic. |

| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Anhydrous | --- |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade | For extraction and chromatography. |

| Hexanes | --- | 110-54-3 | ACS Grade | For chromatography. |

Protocol for Step 1: N-Alkylation

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-L-alanine methyl ester (10.16 g, 50.0 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv.) and anhydrous acetonitrile (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromoethanol (4.2 mL, 55.0 mmol, 1.1 equiv.) dropwise via syringe.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc eluent system.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Dissolve the oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Intermediate 1 . This intermediate is often used in the next step without further purification.

Protocol for Step 2: Intramolecular Cyclization

-

To a flame-dried 500 mL round-bottom flask under an inert argon atmosphere, add triphenylphosphine (15.74 g, 60.0 mmol, 1.2 equiv.) and 200 mL of anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (11.8 mL, 60.0 mmol, 1.2 equiv.) dropwise over 20 minutes. A white precipitate of the PPh₃-DIAD adduct may form. Stir for 30 minutes at 0°C.

-

Dissolve the crude Intermediate 1 (from Step 1, assuming 50.0 mmol theoretical yield) in 50 mL of anhydrous THF.

-

Add the solution of Intermediate 1 dropwise to the cold reaction mixture over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (2:1 Hexanes:EtOAc).

-

Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Dilute the residue with ethyl acetate (200 mL) and transfer to a separatory funnel. Wash with 1 N HCl (2 x 50 mL) to remove excess phosphine, followed by saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a crude residue.

Purification and Characterization

Purification

The crude product from Step 2 contains triphenylphosphine oxide, a common byproduct of the Mitsunobu reaction. Purification is best achieved by flash column chromatography on silica gel.[11]

-

Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

-

Procedure: Load the crude residue onto a silica gel column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions containing the product and concentrate under reduced pressure to yield this compound as a colorless or pale yellow oil.

Expected Characterization Data

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

Molecular Formula: C₁₁H₁₉NO₅

-

Molecular Weight: 245.27 g/mol [12]

¹H NMR (500 MHz, CDCl₃): Based on general data for N-substituted morpholines, the following characteristic peaks are expected[13][14]:

-

δ ~ 4.0-3.5 (m, 4H, -O-CH₂-CH₂-N-)

-

δ ~ 3.75 (s, 3H, -COOCH₃)

-

δ ~ 3.2-2.8 (m, 2H, morpholine ring protons)

-

δ ~ 1.55 (s, 3H, -C(CH₃)-)

-

δ ~ 1.47 (s, 9H, -C(CH₃)₃)

¹³C NMR (125 MHz, CDCl₃):

-

δ ~ 172-170 (-COO- ester carbonyl)

-

δ ~ 155-153 (-NCOO- carbamate carbonyl)

-

δ ~ 80.5 (-C(CH₃)₃)

-

δ ~ 67-65 (morpholine -OCH₂-)

-

δ ~ 52.5 (-COOCH₃)

-

δ ~ 55-53 (morpholine quaternary carbon C2)

-

δ ~ 45-43 (morpholine -NCH₂-)

-

δ ~ 28.4 (-C(CH₃)₃)

-

δ ~ 20-18 (C2-CH₃)

Mass Spectrometry (ESI-TOF):

-

Calculated for C₁₁H₁₉NO₅Na [M+Na]⁺: 268.1155. Found: 268.11xx.

Infrared (IR) Spectroscopy (film, cm⁻¹):

-

~2975 (C-H stretch, alkyl)

-

~1745 (C=O stretch, ester)

-

~1695 (C=O stretch, carbamate)

-

~1160 (C-O stretch)

Safety and Handling

-

2-Bromoethanol: Is toxic, corrosive, and a lachrymator. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Diisopropyl azodicarboxylate (DIAD): Is toxic, an irritant, and light-sensitive. It should be stored in a cool, dark place and handled in a chemical fume hood.

-

Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.

-

All reactions should be conducted in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

Conclusion

This guide presents a well-reasoned and robust two-step synthesis for this compound. The pathway leverages a straightforward N-alkylation followed by a highly reliable intramolecular Mitsunobu cyclization. By providing detailed mechanistic insights, step-by-step protocols, and expected characterization data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the efficient and controlled production of this important chiral building block.

References

- 1. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]

- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. organicreactions.org [organicreactions.org]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. This compound | C11H19NO5 | CID 58817474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Architecture of Chirality: An In-depth Technical Guide to the Stereoselective Synthesis of Chiral Morpholine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine moiety, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, have cemented its status as a "privileged scaffold."[1][2] Consequently, chiral morpholine derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities.[2][3] The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for target engagement and pharmacological efficacy. Therefore, the development of robust and efficient methods for their stereoselective synthesis is a paramount objective for researchers in drug development and organic synthesis.

This comprehensive technical guide provides an in-depth exploration of the core strategies for the stereoselective synthesis of chiral morpholine derivatives. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic underpinnings and practical considerations that inform the choice of a particular synthetic route. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and execute the synthesis of these valuable chiral building blocks.

Strategic Blueprint: Key Approaches to Stereocontrol

The stereoselective construction of the chiral morpholine ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity. The primary approaches that will be discussed are:

-

Asymmetric Catalysis: Introducing chirality through the use of a chiral catalyst.

-

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials.

-

Diastereoselective Synthesis: Controlling the formation of new stereocenters relative to existing ones.

-

Organocatalysis: Employing small organic molecules as chiral catalysts.

The following sections will provide a detailed examination of these strategies, complete with mechanistic insights, experimental protocols, and comparative data.

I. Asymmetric Catalysis: The Power of Chiral Transition Metal Complexes

Asymmetric catalysis stands as one of the most elegant and atom-economical approaches to chiral molecules.[4] In the context of morpholine synthesis, transition-metal-catalyzed reactions have proven to be particularly powerful for establishing stereocenters with high enantioselectivity.

Asymmetric Hydrogenation of Dehydromorpholines

A highly effective "after cyclization" strategy involves the asymmetric hydrogenation of prochiral dehydromorpholine precursors.[4] This method allows for the late-stage introduction of chirality into a pre-formed heterocyclic ring.

Mechanistic Rationale: The success of this approach hinges on the coordination of the unsaturated substrate to a chiral transition metal catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand. The facial selectivity of the subsequent hydrogen addition is dictated by the steric and electronic properties of the chiral ligand, leading to the preferential formation of one enantiomer.

A notable example is the use of a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[4][5] This system has demonstrated the ability to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[4][6]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

-

Step 1: Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 and the chiral bisphosphine ligand (e.g., SKP) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature to form the active catalyst complex.

-

Step 2: Hydrogenation: The dehydromorpholine substrate is dissolved in dichloromethane in a high-pressure autoclave. The pre-formed catalyst solution is then added.

-

Step 3: Reaction Execution: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 30 atm). The reaction is stirred at room temperature for a specified time (e.g., 24 hours).

-

Step 4: Work-up and Purification: After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the chiral morpholine product.

-

Step 5: Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]

| Substrate | Catalyst Loading (mol%) | H2 Pressure (atm) | Time (h) | Yield (%) | ee (%) |

| N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 24 | >99 | 92 |

| N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 24 | >99 | 92 |

| N-Cbz-2-(3-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 24 | >99 | 94 |

Data synthesized from multiple sources for illustrative purposes.[4][6]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A powerful one-pot strategy for the synthesis of 3-substituted chiral morpholines involves a tandem sequence of titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[7][8] This approach is highly efficient as it avoids the isolation of intermediates.

Causality of the Tandem System:

-

Hydroamination: An ether-containing aminoalkyne substrate undergoes intramolecular hydroamination catalyzed by a titanium complex to form a cyclic imine intermediate.[7]

-

Asymmetric Transfer Hydrogenation (ATH): The in situ generated cyclic imine is then asymmetrically reduced using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the chiral 3-substituted morpholine.[7][8] Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity.[8][9]

Workflow for Tandem Hydroamination/ATH

Caption: Tandem synthesis of chiral morpholines.

II. Chiral Pool Synthesis: Nature's Building Blocks

The chiral pool refers to the collection of readily available and inexpensive enantiopure natural products such as amino acids, sugars, and terpenes.[10] Chiral pool synthesis leverages these molecules as starting materials, incorporating their inherent chirality into the final morpholine product.[11] This strategy is particularly attractive for the synthesis of complex, highly functionalized morpholines.[2]

A common approach involves the use of enantiomerically pure amino acids or amino alcohols.[2] For instance, a collection of methyl-substituted morpholine acetic acid esters has been synthesized starting from enantiomerically pure amino acids and amino alcohols, demonstrating the power of this strategy for generating structural diversity.[2]

Synthetic Scheme: Chiral Pool Synthesis from an Amino Alcohol

References

- 1. researchgate.net [researchgate.net]

- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral pool - Wikipedia [en.wikipedia.org]

- 11. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine-2,4-dicarboxylates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Morpholine-2,4-dicarboxylates represent a class of saturated heterocyclic compounds with significant potential in medicinal chemistry and materials science. The strategic placement of carboxylate functionalities at both the C-2 and N-4 positions of the morpholine ring imparts unique physicochemical and stereochemical properties, influencing their conformational behavior, reactivity, and utility as versatile synthetic building blocks. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of morpholine-2,4-dicarboxylates, offering field-proven insights into their synthesis, structural analysis, and potential applications. By elucidating the causal relationships behind experimental choices and grounding claims in authoritative references, this document serves as a vital resource for researchers engaged in the design and development of novel molecules incorporating this privileged scaffold.

Introduction: The Strategic Significance of the Morpholine-2,4-dicarboxylate Scaffold

The morpholine moiety is a well-established pharmacophore in numerous FDA-approved drugs, valued for its favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] The introduction of carboxylate groups at the 2- and 4-positions creates a diester scaffold with distinct characteristics. The N-4 carboxylate, as a carbamate, influences the basicity and nucleophilicity of the nitrogen atom, while the C-2 carboxylate introduces a chiral center and a key point for further functionalization. This unique substitution pattern allows for fine-tuning of steric and electronic properties, making morpholine-2,4-dicarboxylates attractive scaffolds for creating diverse molecular architectures with tailored biological activities.[2]

Synthesis of Morpholine-2,4-dicarboxylates: A Proposed Synthetic Strategy

While a direct, one-pot synthesis of morpholine-2,4-dicarboxylates is not extensively documented, a logical and efficient synthetic route can be devised from readily available starting materials. The following proposed pathway leverages established methodologies for the synthesis of key intermediates.

Figure 1: Proposed synthetic pathway for Dimethyl (S)-morpholine-2,4-dicarboxylate.

Experimental Protocol: Synthesis of Dimethyl (S)-morpholine-2,4-dicarboxylate

This multi-step synthesis is designed to be robust and scalable, with purification steps integrated to ensure high purity of the final product.

Step 1: Synthesis of (S)-N-Benzyl-2-hydroxymethylmorpholine

-

Rationale: This initial step establishes the morpholine ring with the desired stereochemistry at the C-2 position. N-benzylethanolamine serves as the nitrogen and C5/C6 source, while (R)-epichlorohydrin provides the C2/C3 and oxygen atoms, along with the chiral center.

-

Procedure:

-

To a stirred solution of N-benzylethanolamine (1.0 eq) in a mixture of water and isopropanol, add (R)-epichlorohydrin (1.05 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Add an aqueous solution of tetraethylammonium hydroxide (1.3 eq) and continue stirring for 4 hours.

-

Quench the reaction with 1 M HCl to a pH of 9.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Step 2: N-Boc Protection

-

Rationale: The benzyl protecting group is replaced with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent oxidation step and to allow for selective deprotection later in the synthesis.

-

Procedure:

-

Dissolve the crude (S)-N-Benzyl-2-hydroxymethylmorpholine in methanol.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain (S)-N-Boc-2-hydroxymethylmorpholine.

-

Step 3: Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid

-

Rationale: The primary alcohol at the C-2 position is oxidized to a carboxylic acid. TEMPO-mediated oxidation is a mild and efficient method for this transformation.

-

Procedure:

-

Dissolve (S)-N-Boc-2-hydroxymethylmorpholine in a mixture of acetonitrile, water, and a phosphate buffer (pH 6.7).

-

Add TEMPO (0.1 eq) and sodium chlorite (1.5 eq).

-

Slowly add a dilute aqueous solution of sodium hypochlorite.

-

Monitor the reaction by TLC. Upon completion, quench with aqueous sodium thiosulfate.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield (S)-N-Boc-morpholine-2-carboxylic acid as a white solid.

-

Step 4: Esterification of the C-2 Carboxylic Acid

-

Rationale: The carboxylic acid is converted to its methyl ester. Fischer esterification is a classic and effective method for this conversion.[3][4]

-

Procedure:

-

Dissolve (S)-N-Boc-morpholine-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain Methyl (S)-N-Boc-morpholine-2-carboxylate.

-

Step 5: N-Boc Deprotection

-

Rationale: The Boc protecting group on the nitrogen is removed to allow for the introduction of the second carboxylate group.

-

Procedure:

-

Dissolve Methyl (S)-N-Boc-morpholine-2-carboxylate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature until the deprotection is complete.

-

Concentrate the reaction mixture under reduced pressure and neutralize with a base to obtain Methyl (S)-morpholine-2-carboxylate.[5]

-

Step 6: N-Acylation to form the Dicarboxylate

-

Rationale: The final carboxylate group is introduced at the N-4 position via acylation with methyl chloroformate.

-

Procedure:

-

Dissolve Methyl (S)-morpholine-2-carboxylate in dichloromethane in the presence of a non-nucleophilic base such as triethylamine.

-

Cool the solution in an ice bath and slowly add methyl chloroformate (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to yield Dimethyl (S)-morpholine-2,4-dicarboxylate.

-

Physical Properties

The physical properties of morpholine-2,4-dicarboxylates are influenced by the presence of the two polar ester groups and the saturated heterocyclic ring.

| Property | Predicted/Estimated Value | Rationale/Reference |

| Molecular Formula | C₇H₁₁NO₅ | For the dimethyl ester. |

| Molecular Weight | 189.17 g/mol | For the dimethyl ester. |

| Appearance | Colorless oil to low-melting solid | Based on similar small molecule diesters. |

| Boiling Point | > 200 °C (decomposes) | High due to polarity and molecular weight. |

| Melting Point | Not available (expected to be low) | Dependent on crystal packing. |

| Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH). Moderately soluble in water. | The ester groups increase polarity compared to unsubstituted morpholine.[6][7] |

| pKa (of conjugate acid) | ~ 3-4 | The electron-withdrawing carbamate group at N-4 significantly reduces the basicity of the nitrogen atom compared to morpholine (pKa ~8.4).[8] |

Chemical Properties and Reactivity

The chemical reactivity of morpholine-2,4-dicarboxylates is dictated by the functional groups present.

-

Hydrolysis: The ester groups at both C-2 and N-4 are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid.

-

Transesterification: The methyl esters can be converted to other esters by reaction with different alcohols under appropriate catalytic conditions.

-

Reduction: The ester at C-2 can be selectively reduced to the corresponding primary alcohol using mild reducing agents.

-

Reactions at C-3 and C-5: The protons on the carbons adjacent to the ring oxygen and nitrogen can be deprotonated with strong bases, allowing for further functionalization at these positions.

-

N-Carbamate Reactivity: The carbamate at the N-4 position is generally stable but can be cleaved under harsh acidic or basic conditions.

Stereochemistry and Conformational Analysis

The morpholine ring in morpholine-2,4-dicarboxylates adopts a chair conformation to minimize steric and torsional strain.[9]

Figure 2: Conformational equilibrium of a 2-substituted morpholine. The equatorial conformer is generally more stable.

The substituents at the C-2 and N-4 positions will have a significant impact on the conformational equilibrium.

-

C-2 Carboxylate: Due to the 1,3-diaxial interactions it would experience in the axial position, the carboxylate group at C-2 is expected to strongly prefer the equatorial orientation.

-

N-4 Carboxylate: The carbamate group at N-4 is also expected to favor an equatorial-like position to minimize steric hindrance with the axial protons at C-3 and C-5.[10]

The overall conformation will be a chair with both the C-2 and N-4 substituents in pseudo-equatorial positions. This conformational rigidity can be advantageous in drug design, as it presents a well-defined three-dimensional structure for interaction with biological targets.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of morpholine-2,4-dicarboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule and the coupling between the ring protons.

-

Ring Protons: The protons on the morpholine ring will appear as a series of multiplets in the range of δ 2.5-4.5 ppm. The protons on the carbons adjacent to the oxygen (C-2 and C-6) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C-3 and C-5).[11][12]

-

Ester Methyl Protons: Two distinct singlets will be observed for the two methyl ester groups, likely in the range of δ 3.7-3.8 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two resonances for the carbonyl carbons of the ester groups will be present in the range of δ 155-175 ppm. The carbamate carbonyl will typically be at a higher field than the ester carbonyl.

-

Ring Carbons: The four carbons of the morpholine ring will appear in the range of δ 40-75 ppm. The carbons attached to the oxygen (C-2 and C-6) will be downfield relative to those attached to the nitrogen (C-3 and C-5).[12][13]

-

Ester Methyl Carbons: Resonances for the two methyl carbons of the ester groups will be observed around δ 52-53 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption bands of the two carbonyl groups.

-

C=O Stretching: Two distinct carbonyl stretching frequencies are expected. The carbamate carbonyl will typically absorb at a higher wavenumber (around 1700-1720 cm⁻¹) compared to the ester carbonyl (around 1735-1750 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ester groups and cleavage of the morpholine ring.

X-ray Crystallography

-

Conformation: The morpholine ring will adopt a chair conformation.

-

Substituent Orientation: Both the C-2 and N-4 carboxylate groups are expected to occupy equatorial positions to minimize steric interactions.

-

Bond Lengths and Angles: The bond lengths and angles within the morpholine ring will be consistent with those of other saturated heterocyclic systems. The C-N and C-O bond lengths will be influenced by the electron-withdrawing nature of the adjacent carbonyl groups.

-

Crystal Packing: In the solid state, the molecules are likely to pack in a way that maximizes intermolecular interactions, such as dipole-dipole interactions between the ester groups.

Applications in Drug Discovery and Materials Science

The unique structural and chemical features of morpholine-2,4-dicarboxylates make them valuable building blocks in several scientific domains.

-

Medicinal Chemistry: The rigid, chiral scaffold can be used to present pharmacophoric groups in a defined spatial orientation for optimal interaction with biological targets. The diester functionality allows for the creation of prodrugs or for further derivatization to modulate pharmacokinetic properties.[2]

-

Polymer Chemistry: The dicarboxylate functionality makes these compounds suitable as monomers for the synthesis of novel polyesters and polyamides with tailored properties.

-

Asymmetric Synthesis: Chiral morpholine-2,4-dicarboxylates can serve as chiral auxiliaries or ligands in asymmetric catalysis.

Conclusion

Morpholine-2,4-dicarboxylates are a promising class of compounds with a rich and underexplored chemical space. Their synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The interplay of the two carboxylate groups on the morpholine ring governs their physical and chemical properties, leading to a conformationally constrained scaffold with predictable reactivity. This in-depth technical guide provides a foundational understanding of these molecules, empowering researchers to leverage their unique characteristics in the rational design of new drugs and materials.

References

- 1. chemaxon.com [chemaxon.com]

- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mrupp.info [mrupp.info]

- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dimethylmorpholine(141-91-3) 13C NMR spectrum [chemicalbook.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate (CAS No. 500789-41-3), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The guide will cover its chemical identity, physicochemical properties, a probable synthetic route with a representative experimental protocol, and a discussion of its structural significance and potential applications in drug discovery. This document is designed to provide both foundational knowledge and actionable insights for professionals in the field.

Introduction and Core Chemical Identity

This compound is a disubstituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] This specific compound is functionalized with two key groups that enable its utility as a versatile synthetic intermediate:

-

A tert-butoxycarbonyl (Boc) group at the 4-position (the nitrogen atom). This is a widely used protecting group that allows for controlled, sequential reactions. It stabilizes the amine while being readily removable under acidic conditions.

-

A methyl ester at the 2-position. This group provides a handle for further chemical transformations, such as amide bond formation, reduction to an alcohol, or other nucleophilic substitution reactions.

The combination of these features on the chiral morpholine core makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

CAS Number: 500789-41-3[1]

Physicochemical and Computed Properties

A summary of the key properties for this compound is presented below. These values are primarily sourced from computational data, providing a useful baseline for experimental work.

| Property | Value | Source |

| Molecular Formula | C11H19NO5 | --INVALID-LINK--[1] |

| Molecular Weight | 245.27 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 4-O-tert-butyl 2-O-methyl morpholine-2,4-dicarboxylate | --INVALID-LINK--[1] |

| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC | --INVALID-LINK--[1] |

| InChI Key | RZIYWKZWSSFEFI-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| XLogP3 (Computed) | 0.7 | --INVALID-LINK--[1] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a chemically sound and probable route is the esterification of its carboxylic acid precursor, 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. This precursor is a commercially available building block.

Proposed Synthetic Pathway: Methyl Esterification

The most direct method for this transformation would be a standard methyl esterification using a methylating agent like iodomethane in the presence of a mild base.

Caption: Proposed synthesis of the title compound via methyl esterification.

Causality of Experimental Choices:

-

Reactant: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is the logical starting material as it already contains the desired morpholine core and Boc-protecting group.

-

Reagent (Iodomethane): This is a common and effective source of a methyl group for esterification.

-

Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the iodomethane in an SN2 reaction to form the methyl ester.

-

Solvent (DMF): A polar aprotic solvent like dimethylformamide is suitable for this type of reaction as it can dissolve the reactants and facilitate the SN2 reaction.

Representative Experimental Protocol

The following is a general, self-validating protocol for the methyl esterification of a Boc-protected amino acid, adapted for this specific synthesis. Note: This is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

-

4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

-

Iodomethane (CH3I)

-

Potassium Carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add iodomethane (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Applications in Research and Drug Development

As a functionalized building block, this compound is valuable in the synthesis of more complex molecules for drug discovery. Its utility stems from the orthogonal reactivity of its functional groups.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in multi-step organic synthesis.[2] The strategic placement of the Boc-protecting group and the methyl ester allows for selective chemical modifications.

Caption: Potential synthetic transformations of the title compound.

Expert Insights:

-

Amide Library Synthesis: The methyl ester can be readily converted to a wide range of amides by reacting it with various primary or secondary amines. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

-

Boc Deprotection and Further Functionalization: After modification at the 2-position, the Boc group on the morpholine nitrogen can be removed using an acid like trifluoroacetic acid (TFA). The resulting secondary amine can then be functionalized further, for example, through reductive amination, acylation, or arylation, allowing for the rapid generation of a library of diverse compounds.

Importance of the Morpholine Scaffold

The morpholine ring itself is a key feature. It is often used as a bioisostere for other rings (like piperidine or cyclohexane) to improve pharmacokinetic properties. The oxygen atom can act as a hydrogen bond acceptor and can increase the polarity and aqueous solubility of a molecule, which is often beneficial for drug candidates.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its utility lies in the orthogonal reactivity of its methyl ester and Boc-protected amine functionalities, which allows for controlled, stepwise synthesis of more complex molecules. While detailed, peer-reviewed studies on this specific compound are not abundant, its chemical logic and the well-established roles of its constituent parts make it a reliable tool for researchers aiming to synthesize novel compounds with potential therapeutic applications.

References

Foreword: The Unassuming Power of a Six-Membered Ring

An In-Depth Technical Guide to the Role of Morpholine Derivatives in Medicinal Chemistry

In the vast and intricate world of medicinal chemistry, certain molecular scaffolds consistently emerge as cornerstones of successful drug design. These "privileged structures" possess a unique combination of physicochemical and biological properties that render them exceptionally valuable for developing novel therapeutics. Among these, the simple, saturated six-membered heterocycle, morpholine, has distinguished itself as a remarkably versatile and powerful pharmacophore.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere catalog of morpholine-containing compounds to provide a deeper, mechanistic understanding of why this scaffold is so effective. We will explore the causal relationships between its structure and its function, dissect its influence on pharmacokinetic profiles, and examine its application across diverse therapeutic areas. The protocols and data presented herein are synthesized from field-proven methodologies, aiming to provide a self-validating framework for your own research and development endeavors.

The Morpholine Scaffold: A Physicochemical Deep Dive

The utility of the morpholine ring in drug design is not accidental; it stems from a unique confluence of structural and electronic properties that medicinal chemists can expertly leverage.[3][4]

-

Balanced Lipophilicity and Hydrophilicity: The presence of both a polar oxygen atom and a non-polar ethylene backbone gives morpholine a well-balanced lipophilic-hydrophilic profile.[5][6] This is crucial for achieving the delicate balance required for membrane permeability and aqueous solubility—a constant challenge in drug development.[7]

-

Optimal Basicity (pKa): The nitrogen atom in the morpholine ring is a weak base, with a pKa value around 8.7.[7] This is advantageous because, at physiological pH, a significant portion of the morpholine nitrogen atoms will be protonated, enhancing water solubility and facilitating interactions with biological targets, without being so basic as to cause off-target effects or toxicity.[5][8]

-

Conformational Flexibility: The morpholine ring predominantly adopts a stable "chair" conformation. This flexible, three-dimensional structure allows it to act as a versatile scaffold, orienting substituents in precise vectors to optimize interactions within a target's binding pocket.[4][6]

-

Metabolic Stability and Pharmacokinetic Modulation: The morpholine ring itself is relatively stable to metabolic degradation.[8] Its incorporation into a drug candidate can improve the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile.[5][6] It often enhances bioavailability, modulates clearance, and, critically for neurotherapeutics, can improve permeability across the blood-brain barrier (BBB).[4][9][10]

The strategic role of the morpholine ring can be broadly categorized into three functions, a concept central to understanding its application in rational drug design.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

Chiral Morpholines: A Technical Guide to Commercial Availability and Strategic Application in Drug Discovery

Introduction: The Ascendancy of the Chiral Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties upon bioactive molecules.[1][2] Its inherent polarity, metabolic stability, and capacity for hydrogen bonding can significantly enhance aqueous solubility and bioavailability, making it a "privileged structure" in drug design.[2][3] When chirality is introduced to the morpholine ring, it unlocks the potential for precise, three-dimensional interactions with biological targets, a critical factor in developing potent and selective therapeutics.[4] The market for chiral drugs continues to grow, driven by regulatory preference for single-enantiomer pharmaceuticals and the recognition that stereochemistry is fundamental to drug-receptor interactions.[5] Consequently, the demand for a diverse and accessible toolbox of enantiopure morpholine building blocks has never been greater.[4]

This guide provides an in-depth technical overview of the commercial landscape for chiral morpholine building blocks. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into scaffold selection, quality assessment, and strategic implementation in discovery programs. We will move beyond a simple cataloging of reagents to explain the causality behind synthetic and screening choices, ensuring a self-validating approach to their application.

The Commercial Landscape: Sourcing Enantiopure Morpholine Building Blocks

A decade ago, the accessibility of diverse, optically pure building blocks was a significant bottleneck in early-stage drug discovery.[4] Today, advances in asymmetric synthesis and large-scale chiral separations have led to a burgeoning market of readily available chiral morpholine scaffolds.[4] Key suppliers like Enamine, Sigma-Aldrich, Combi-Blocks, and Ambeed now offer extensive catalogs of these valuable intermediates.[6][7][8]

The available building blocks can be broadly categorized by their substitution patterns, which dictate the spatial vectors available for elaboration.

C-2 Substituted Morpholines:

These are among the most common chiral morpholine scaffolds. The substituent at the 2-position provides a direct vector for modification, often pointing towards solvent-exposed regions of a binding pocket.

C-3 Substituted Morpholines:

Substitution at the 3-position places functionality adjacent to the ring nitrogen. This can be strategically employed to influence the pKa of the nitrogen or to probe interactions deep within a receptor active site.

Di-Substituted Morpholines:

More complex substitution patterns, such as trans-2,5-disubstituted morpholines, offer rigid scaffolds that can precisely orient functional groups in three-dimensional space.[9] While historically more challenging to synthesize, a growing number are becoming commercially available.[10]

The following diagram illustrates this classification of commercially available chiral morpholine cores.

Caption: Classification of commercially available chiral morpholine scaffolds.

Data Presentation: A Survey of Commercially Available Chiral Morpholines

To aid in the selection process, the following table summarizes representative examples of commercially available chiral morpholine building blocks. Note that availability, purity, and catalog numbers are subject to change and should be verified with the respective suppliers.

| Structure | Name | Stereochemistry | CAS Number | Typical Purity | Key Suppliers |

| 2-Methylmorpholine | (S) | 74572-13-7 | >97% | Ambeed, Combi-Blocks | |

| 2-Methylmorpholine | (R) | 13398-14-8 | >97% | Ambeed, Combi-Blocks | |

| 3-Methylmorpholine | (S) | 350595-57-2 | >98% (GC) | AKSci, Manchester Organics[11][12] | |

|

| 3-Methylmorpholine | (R) | 74572-04-6 | 95% | Sigma-Aldrich |

| (S)-Morpholin-2-ylmethanol | (S) | 202937-47-1 | >97% | Enamine, Combi-Blocks | |

| (R)-Morpholin-2-ylmethanol | (R) | 202937-46-0 | >97% | Enamine, Combi-Blocks | |

| (S)-3-tert-Butylmorpholine | (S) | 1217830-05-9 | >97% | Enamine |

Scientific Integrity & Logic: A Self-Validating Workflow for Incorporating Chiral Morpholines

The successful integration of a chiral morpholine building block into a drug discovery campaign requires a rigorous, self-validating workflow. This process begins with the strategic selection of the building block and extends through synthesis, purification, and final compound characterization.

Pillar 1: Expertise & Experience in Scaffold Selection

The choice of a specific chiral morpholine is not arbitrary; it is a hypothesis-driven decision.

-

Causality: If the goal is to improve solubility and metabolic stability while presenting a vector for diversification into a solvent-exposed region, an N-unsubstituted, C-2 functionalized morpholine (e.g., (S)-morpholin-2-ylmethanol) is a logical starting point. The hydroxyl group provides a convenient handle for subsequent chemistry. Conversely, if the aim is to probe a hydrophobic pocket adjacent to a hydrogen-bond donor/acceptor on the target protein, a C-3 substituted morpholine with an appropriate lipophilic group might be selected. The inherent basicity of the morpholine nitrogen (pKa ≈ 8.7) is a key consideration, as it will likely be protonated at physiological pH.[3]

Pillar 2: Trustworthiness through Rigorous Quality Control

The enantiomeric purity of the starting building block is paramount. Contamination with the undesired enantiomer can lead to misleading structure-activity relationship (SAR) data and, in later stages, significant regulatory hurdles.

-

Self-Validating Protocol:

-

Supplier Validation: Source building blocks from reputable suppliers who provide a detailed Certificate of Analysis (CoA) specifying enantiomeric excess (ee) or optical purity, along with the analytical method used for its determination (e.g., chiral HPLC, SFC, or NMR with a chiral shift reagent).[4]

-

In-House Verification: It is best practice to independently verify the enantiopurity of the initial batch of any critical building block. Chiral chromatography is the gold standard.

-

Stereochemical Integrity Monitoring: Throughout the synthetic sequence, it is crucial to use reaction conditions that do not compromise the stereocenter. For example, reactions involving strong bases or high temperatures should be carefully evaluated for potential epimerization. A simple achiral chromatographic analysis of the reaction mixture can often reveal the formation of a new diastereomer if one is created in the reaction.

-

Pillar 3: Authoritative Grounding & Comprehensive References

The synthesis of chiral morpholines is a well-documented field, with numerous enantioselective methods reported.[8][13] These methods often rely on organocatalysis or transition-metal catalysis to set the stereocenter with high fidelity.[8][13] Understanding the underlying synthetic routes used by commercial suppliers can provide confidence in the material's quality and scalability.

The workflow for selecting and validating a chiral morpholine building block is depicted in the following diagram.

Caption: Workflow for selection and validation of chiral morpholine building blocks.

Experimental Protocols: Verification of Enantiomeric Purity

The following is a representative protocol for the verification of the enantiomeric purity of a chiral morpholine building block using chiral Supercritical Fluid Chromatography (SFC).

Objective: To determine the enantiomeric excess (% ee) of a commercial sample of (R)-3-methylmorpholine.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of (R)-3-methylmorpholine at 1 mg/mL in methanol.

-

Prepare a sample of the corresponding racemate, (rac)-3-methylmorpholine, at 1 mg/mL in methanol to establish peak separation.

-

-

SFC System & Conditions:

-

Instrument: Agilent 1260 Infinity II SFC or equivalent.

-

Column: Chiralpak AD-H, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Isopropylamine (B).

-

Gradient: Isocratic, 15% B.

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 5 µL.

-

-

Procedure:

-

Inject the racemic sample to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the commercial (R)-3-methylmorpholine sample.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation of Enantiomeric Excess (% ee):

-

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

-

Expected Outcome: The chromatogram of the racemic sample should show two well-resolved peaks of approximately equal area. The chromatogram of the enantiopure sample should show one major peak corresponding to the desired enantiomer, with a very small or non-existent peak for the minor enantiomer, confirming an ee of >98%.

Conclusion

The commercial availability of a diverse array of chiral morpholine building blocks has significantly empowered medicinal chemists. By understanding the strategic value of different substitution patterns and adhering to a rigorous, self-validating workflow for their selection and implementation, research organizations can accelerate their drug discovery programs. The ability to readily source high-purity, enantiomerically defined morpholine scaffolds allows for a more rapid and confident exploration of chemical space, ultimately increasing the probability of identifying novel, effective, and safe therapeutic agents.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Chiral building blocks | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ambeed, Inc. | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 7. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]

- 8. Chiral Phosphoric Acids Products [ambeed.com]

- 9. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. 350595-57-2 (S)-3-Methylmorpholine AKSci V2259 [aksci.com]

- 12. manchesterorganics.com [manchesterorganics.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

A Senior Application Scientist's Guide to the Structural Elucidation of N-Boc Protected Morpholines

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Morpholine Scaffold and the Indispensable N-Boc Group

In the landscape of modern drug discovery and medicinal chemistry, the morpholine heterocycle is a privileged scaffold. Its unique physicochemical properties—a weak basic nitrogen, an opposing ether oxygen, and a flexible chair-like conformation—allow it to improve aqueous solubility, metabolic stability, and blood-brain barrier permeability in drug candidates.[1] Consequently, morpholine derivatives are integral to a vast array of clinically significant molecules.

The synthesis of these complex molecules necessitates a robust strategy for protecting the reactive secondary amine of the morpholine ring. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous choice for this role.[2][3] Its stability to a wide range of nucleophilic and basic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal temporary mask.[2][3][4][5]

However, the successful synthesis of a novel N-Boc protected morpholine derivative is only half the battle. Unambiguous confirmation of its structure is a critical, non-negotiable step to ensure the integrity of subsequent biological and pharmacological studies. This guide provides an in-depth, integrated approach to the structural elucidation of these compounds, grounded in the principles of spectroscopic and spectrometric analysis. We will move beyond mere data reporting to explain the causal relationships behind the observed phenomena, empowering researchers to interpret their data with confidence.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Elucidation

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[6] For N-Boc protected morpholines, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments provides a complete picture of the molecule's connectivity and conformation.[7]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial, high-level overview of the molecule's proton framework. In a typical N-Boc morpholine, the signals can be segmented into two key regions: the morpholine ring protons and the Boc group protons.

-

Morpholine Ring Protons: The morpholine ring typically adopts a chair conformation.[8][9][10] Due to the influence of the nitrogen and oxygen heteroatoms, the protons on the carbons adjacent to the oxygen (C2/C6) are deshielded and appear downfield, typically in the range of 3.6-3.8 ppm . The protons on the carbons adjacent to the nitrogen (C3/C5) are also deshielded by the electron-withdrawing carbamate group and resonate at approximately 3.4-3.6 ppm . These signals often appear as complex multiplets or apparent triplets due to coupling between adjacent axial and equatorial protons.[10][11]

-

N-Boc Group Protons: The most prominent feature of the spectrum is a large singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal is characteristically found in the upfield region, around 1.4-1.5 ppm .

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals each unique carbon environment in the molecule.

-

Morpholine Ring Carbons: Similar to the proton spectrum, the carbons adjacent to the oxygen (C2/C6) are the most downfield within the ring system, typically appearing around 67-68 ppm . The carbons adjacent to the nitrogen (C3/C5) are shifted downfield by the Boc group and are found in the range of 44-46 ppm .

-

N-Boc Group Carbons: The Boc group presents two highly diagnostic signals: the quaternary carbon of the tert-butyl group at approximately 80 ppm and the carbamate carbonyl carbon (C=O) significantly downfield, around 154-155 ppm . The methyl carbons of the tert-butyl group appear around 28 ppm .

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Morpholine H2/H6 | 3.6 - 3.8 | 67 - 68 |

| Morpholine H3/H5 | 3.4 - 3.6 | 44 - 46 |

| Boc Group (CH₃)₃ | 1.4 - 1.5 | ~28 |

| Boc Group C (CH₃)₃ | - | ~80 |

| Boc Group C=O | - | 154 - 155 |

| Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for N-Boc protected morpholine. |

2D NMR Spectroscopy: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.[6][12][13] For this class of molecules, two experiments are essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): This homonuclear experiment maps out all ¹H-¹H coupling networks.[14] It will show a clear correlation (cross-peak) between the protons at C2/C6 and their neighbors at C3/C5, confirming the connectivity within the morpholine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal directly to the carbon to which it is attached.[14] By using HSQC, one can definitively assign the proton signals at ~3.7 ppm to the carbon signal at ~67 ppm (C2/C6) and the protons at ~3.5 ppm to the carbons at ~45 ppm (C3/C5).

Protocol 1: Systematic NMR Analysis of a Novel N-Boc Morpholine Derivative

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise and resolution. Integrate all signals and assign the large singlet at ~1.45 ppm to the 9 protons of the Boc group. Use this as the reference for the relative integration of the morpholine protons (which should sum to 8 protons).

-

¹³C{¹H} and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all carbon signals. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. This will confirm the four CH₂ signals of the morpholine ring.

-

COSY Acquisition: Run a standard gradient-selected COSY experiment. Identify the cross-peaks connecting the two distinct multiplet systems of the morpholine ring, confirming their adjacent relationship.

-

HSQC Acquisition: Run a standard gradient-selected HSQC experiment. Use the resulting correlation map to definitively link each proton multiplet to its corresponding carbon signal identified in the ¹³C spectrum.

-

Data Interpretation: Synthesize all data to create a complete, unambiguous assignment of all ¹H and ¹³C signals in the molecule.

Chapter 2: Mass Spectrometry (MS) - Confirming Mass and Unveiling Fragmentation

Mass spectrometry is a destructive technique that provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation analysis, key structural motifs.[15]

High-Resolution Mass Spectrometry (HRMS)

The first and most crucial MS experiment is to determine the exact mass of the molecule using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF).[16][17][18] HRMS provides a mass measurement accurate to several decimal places, which allows for the unambiguous determination of the compound's elemental composition.[19][20] This is the foundational data point that validates the molecular formula predicted from the synthesis.

Tandem MS (MS/MS): The Diagnostic Fragmentation of the N-Boc Group

The N-Boc group exhibits a highly characteristic and predictable fragmentation pattern under collision-induced dissociation (CID) in a tandem mass spectrometer. This pattern serves as a powerful diagnostic tool.

The primary fragmentation pathway involves the loss of neutral fragments from the protonated molecular ion [M+H]⁺:

-

Loss of Isobutylene (56 Da): The most common initial fragmentation is the loss of isobutylene (C₄H₈) via a McLafferty-like rearrangement, resulting in a carbamic acid intermediate [M+H - 56]⁺.[21]

-

Loss of Carbon Dioxide (44 Da): The unstable carbamic acid intermediate readily loses CO₂, resulting in the protonated morpholine fragment [M+H - 100]⁺.

-

Formation of the tert-Butyl Cation (m/z 57): A competing fragmentation pathway is the direct cleavage of the C-O bond to generate the highly stable tert-butyl cation, which gives a prominent peak at m/z 57.

| Ion/Fragment | Description | Typical m/z |

| [M+H]⁺ | Protonated Molecular Ion | Calculated MW + 1.0073 |

| [M+Na]⁺ | Sodiated Adduct | Calculated MW + 22.9892 |

| [M+H - 56]⁺ | Loss of isobutylene | [M+H]⁺ - 56.0626 |

| [M+H - 100]⁺ | Loss of isobutylene + CO₂ | [M+H]⁺ - 100.0524 |

| [C₄H₉]⁺ | tert-butyl cation | 57.0704 |

| Table 2: Common and diagnostic ions observed in the ESI-MS/MS of N-Boc protected morpholines. |

Chapter 3: Infrared (IR) Spectroscopy - A Quick Check for Key Functional Groups

While less detailed than NMR or MS, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For an N-Boc protected morpholine, the spectrum is dominated by a few highly characteristic absorption bands.

The most crucial peak is the strong, sharp carbonyl (C=O) stretch of the carbamate group . This band typically appears in the range of 1680-1700 cm⁻¹ .[22][23] Its presence is a clear indication that the Boc group has been successfully installed. Other important vibrations include the C-O-C ether stretches of the morpholine ring (around 1115 cm⁻¹) and the C-H stretches of the alkyl groups (around 2850-2980 cm⁻¹).[24]

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

| Carbamate C=O | Stretch | 1680 - 1700 (Strong, Sharp) |

| Morpholine C-O-C | Asymmetric Stretch | ~1115 (Strong) |

| Alkyl C-H | Stretch | 2850 - 2980 (Medium-Strong) |

| Table 3: Key diagnostic IR absorption bands for N-Boc protected morpholines. |

Chapter 4: An Integrated Strategy for Self-Validating Structural Elucidation

No single technique provides absolute proof. True confidence in a structure comes from the seamless integration of complementary data, where each result validates the others. The following workflow represents a robust, self-validating system for structural confirmation.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. GCMS Section 6.15 [people.whitman.edu]

- 16. measurlabs.com [measurlabs.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. as.uky.edu [as.uky.edu]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

- 24. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Incorporation of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate as a Constrained Peptidomimetic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural, constrained amino acid analogues into peptides is a cornerstone strategy in modern drug discovery for enhancing therapeutic properties such as metabolic stability, target affinity, and cell permeability. This guide provides a comprehensive technical overview and detailed protocols for the use of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate , a valuable heterocyclic building block, in solid-phase peptide synthesis (SPPS). As this commercially available compound is a methyl ester, this document is structured into two primary parts: (1) a robust protocol for the selective saponification of the methyl ester to the free carboxylic acid necessary for peptide coupling, and (2) a detailed methodology for the incorporation of the resulting constrained amino acid, N-Boc-morpholine-2-carboxylic acid , into a growing peptide chain using standard Boc-SPPS chemistry.

Introduction: The Value of Conformational Constraint

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their application is often limited by poor metabolic stability due to enzymatic degradation and low bioavailability stemming from their inherent flexibility.[1] Introducing conformational constraints into the peptide backbone is a proven strategy to overcome these limitations.[2] By "locking" the peptide into a bioactive conformation, researchers can significantly enhance resistance to proteases, improve binding affinity for the target, and modulate pharmacokinetic properties.[2][3]

The morpholine scaffold, a privileged heterocycle in medicinal chemistry, offers an exceptional tool for creating such constrained peptidomimetics.[4] The defined chair-like conformation of the morpholine ring can mimic secondary structures like β-turns, which are crucial for many protein-protein interactions.[5] The building block This compound provides access to an N-terminally protected (Boc) morpholine-based amino acid analogue. Its incorporation into a peptide sequence imparts a rigid, defined turn, making it an excellent tool for designing potent and stable peptide-based therapeutics.

Part 1: Preparation of the Active Building Block via Saponification

The starting material, this compound, contains a methyl ester at the 2-position. For use in standard peptide synthesis, this ester must be hydrolyzed to a free carboxylic acid to allow for activation and subsequent amide bond formation. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is acid-labile and must remain intact during this process. Therefore, a mild, base-catalyzed hydrolysis (saponification) is required. Lithium hydroxide (LiOH) is the base of choice for this transformation, as it effectively hydrolyzes esters under conditions that preserve the Boc group.[6]

Protocol 1: Selective Methyl Ester Hydrolysis

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, N-Boc-morpholine-2-carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Deionized water (DI H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-